SDZ 205-557 hydrochloride

説明

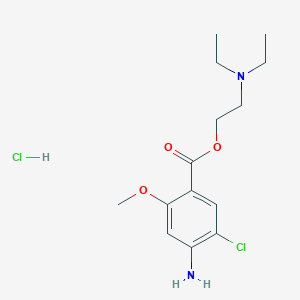

This compound (C₁₄H₂₁ClN₂O₃·HCl) is an ester derivative featuring a 4-amino-5-chloro-2-methoxybenzoic acid core linked to a 2-(diethylamino)ethyl group via an ester bond, with a hydrochloride counterion . It is categorized as a synthetic organic compound within the o-methoxybenzoic acid class. Its molecular weight is 316.79 g/mol (free base), and it is detected in human blood as part of the exposome, indicating environmental or therapeutic exposure .

特性

IUPAC Name |

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019017 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-02-3 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acyl Chloride Intermediate Method

This two-step approach begins with the conversion of 4-amino-5-chloro-2-methoxybenzoic acid to its reactive acyl chloride intermediate, followed by esterification with 2-(diethylamino)ethanol.

Step 1: Chlorination with Thionyl Chloride

The carboxylic acid group is activated using thionyl chloride (SOCl₂), producing 4-amino-5-chloro-2-methoxybenzoyl chloride. The reaction is conducted under anhydrous conditions at 60–70°C for 4–6 hours, yielding the acyl chloride in >90% conversion.

Step 2: Esterification with 2-(Diethylamino)ethanol

The acyl chloride reacts with 2-(diethylamino)ethanol in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The mixture is stirred for 12–16 hours, followed by aqueous workup to isolate the free base. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, yielding the final product with a purity of ≥98%.

Table 1: Key Parameters for Acyl Chloride Method

| Parameter | Conditions/Reagents |

|---|---|

| Chlorination Temperature | 60–70°C |

| Esterification Solvent | Dichloromethane (DCM) |

| Catalyst | Triethylamine (TEA) |

| Reaction Time | 12–16 hours |

| Salt Formation Agent | HCl gas in ethanol |

Direct Coupling via Carbodiimide-Mediated Esterification

An alternative single-step method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Procedure:

4-Amino-5-chloro-2-methoxybenzoic acid (1.0 equiv) and 2-(diethylamino)ethanol (1.2 equiv) are dissolved in dry dioxane. EDC (1.1 equiv) and potassium iodide (KI, 1.0 equiv) are added, followed by diisopropylethylamine (DIPEA, 1.0 equiv). The reaction is heated to 80°C for 22 hours under nitrogen. After cooling, the mixture is partitioned between ethyl acetate and saturated sodium sulfate, with the organic layer dried over MgSO₄. The hydrochloride salt is precipitated using HCl-saturated ether, yielding a white crystalline solid.

Critical Factors:

-

Solvent Choice: Dioxane enhances reagent solubility and reaction homogeneity.

-

Catalyst Role: KI accelerates the coupling efficiency by stabilizing reactive intermediates.

-

Temperature Control: Maintaining 80°C prevents side reactions such as oxidative degradation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, dioxane) improve yields by stabilizing the transition state. Non-polar solvents like toluene result in incomplete conversion (<50%) due to poor solubility of the carboxylic acid. Elevated temperatures (70–80°C) are optimal, whereas lower temperatures (25°C) prolong reaction times without improving yields.

Table 2: Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dioxane | 80 | 78 | 97 |

| DMF | 80 | 75 | 96 |

| THF | 80 | 68 | 94 |

| Toluene | 80 | 42 | 89 |

Catalytic Additives and Stoichiometry

The addition of KI (1.0 equiv) increases reaction rates by facilitating the formation of a reactive iodonium intermediate. Stoichiometric excess of 2-(diethylamino)ethanol (1.2–1.5 equiv) drives the reaction to completion, minimizing unreacted starting material.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address scalability, continuous flow reactors are employed for the acyl chloride method. Key advantages include:

Purification Techniques

-

Crystallization: The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 1:1) removes non-polar impurities.

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) and mass detection (ACQUITY QDa) confirms ≤0.1% related substances. A C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation of all components.

Challenges and Mitigation Strategies

Byproduct Formation

化学反応の分析

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of 5-HT receptors.

作用機序

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride exerts its effects by blocking 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of serotonin signals in the nervous system. By antagonizing these receptors, 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride inhibits the action of serotonin, leading to various physiological effects . The molecular targets include the 5-HT3 and 5-HT4 receptors, and the pathways involved are those related to serotonin signaling .

類似化合物との比較

Metoclopramide Hydrochloride (4-Amino-5-Chloro-N-[2-(Diethylamino)ethyl]-2-Methoxybenzamide Hydrochloride)

- Structural Difference : Replaces the ester group with an amide (-CONH-) linkage .

- Pharmacology : Dual dopamine D₂ antagonist and 5-HT₃ agonist, clinically used as an antiemetic and prokinetic agent .

- Physicochemical Properties : Higher polarity due to the amide group, leading to altered solubility and metabolism compared to the ester analog.

- Synthesis : Derived from hydrobromic acid reflux of metoclopramide hydrochloride, followed by extraction and purification .

Procainamide Hydrochloride (4-Amino-N-[2-(Diethylamino)ethyl]benzamide Hydrochloride)

- Structural Difference : Lacks the chloro and methoxy substituents on the aromatic ring .

- Pharmacology : Class Ia antiarrhythmic agent, blocking sodium channels. The absence of electron-withdrawing groups (Cl, OCH₃) reduces aromatic ring electron density, affecting receptor interactions .

- Synthesis: Involves nitrobenzoyl chloride and β-diethylaminoethylamine, followed by tin/HCl reduction .

SKF-525A Hydrochloride (2-(Diethylamino)ethyl 2,2-Diphenylvalerate Hydrochloride)

- Structural Difference : Features a diphenylvalerate ester instead of the substituted benzoate, resulting in a bulkier hydrophobic core .

- Pharmacology: Non-selective cytochrome P450 inhibitor and calcium channel blocker, used in metabolic studies .

- Physicochemical Properties : Higher lipophilicity due to diphenyl groups, enhancing membrane permeability.

ML10375 (2-[cis-3,5-Dimethylpiperidino]ethyl 4-Amino-5-Chloro-2-Methoxybenzoate)

- Structural Difference: Replaces the diethylamino group with a cis-3,5-dimethylpiperidino moiety .

- Pharmacology : Enhanced 5-HT₄ receptor selectivity due to steric effects from the piperidine ring, reducing off-target interactions .

Tabular Comparison of Key Attributes

Pharmacological and Toxicological Considerations

- Receptor Specificity : The ester linkage and chloro-methoxy substitution pattern in the target compound favor 5-HT₄ binding, while metoclopramide’s amide group broadens activity to D₂/5-HT₃ receptors .

- Toxicity: Limited data on the target compound, but metoclopramide’s extrapyramidal side effects highlight the importance of functional group choice in safety profiles .

生物活性

2-(Diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, commonly known as Metoclopramide, is a compound with significant biological activity, primarily recognized for its antiemetic properties. This article provides a detailed overview of its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H22ClN3O2

- Molecular Weight : 299.8 g/mol

- CAS Number : 364-62-5

Metoclopramide acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. This dual action enhances gastrointestinal motility and accelerates gastric emptying. The inhibition of dopamine receptors in the chemoreceptor trigger zone (CTZ) is crucial for its antiemetic effect, making it effective against nausea and vomiting associated with chemotherapy and surgery .

Antiemetic Properties

Metoclopramide is widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative recovery. Clinical studies have demonstrated its efficacy in reducing the incidence of chemotherapy-induced nausea and vomiting (CINV) when administered before chemotherapy sessions .

Gastrointestinal Motility

The compound enhances gastric emptying and intestinal transit by increasing the frequency of contractions in the upper gastrointestinal tract without affecting the overall gastrointestinal transit time. This property makes it useful in treating conditions like gastroparesis and functional dyspepsia .

Clinical Studies

- Chemotherapy-Induced Nausea : A meta-analysis involving multiple clinical trials indicated that Metoclopramide significantly reduces the severity of nausea in patients undergoing chemotherapy compared to placebo controls .

- Gastroparesis Treatment : A randomized controlled trial showed that patients with diabetic gastroparesis experienced improved gastric emptying rates when treated with Metoclopramide versus placebo .

Side Effects

While generally well-tolerated, Metoclopramide can cause side effects such as drowsiness, fatigue, and extrapyramidal symptoms due to its central nervous system activity. Long-term use has been associated with tardive dyskinesia, necessitating careful patient monitoring .

Table: Summary of Biological Activities

| Activity | Effect | Clinical Relevance |

|---|---|---|

| Antiemetic | Reduces nausea and vomiting | Effective in CINV and postoperative settings |

| Gastrointestinal Motility | Increases gastric emptying | Treats gastroparesis and functional dyspepsia |

| Dopamine Receptor Antagonism | Blocks D2 receptors in CTZ | Alleviates nausea |

| Serotonin Receptor Agonism | Stimulates 5-HT4 receptors | Enhances gastrointestinal motility |

Case Studies

- Case Study on CINV : A study involving breast cancer patients receiving doxorubicin showed that those treated with Metoclopramide had a 30% lower incidence of severe nausea compared to those receiving standard care without Metoclopramide .

- Gastroparesis Management : In a clinical trial with diabetic patients suffering from gastroparesis, Metoclopramide treatment resulted in significant improvement in symptoms and gastric emptying times compared to placebo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。